molecular formula C10H14BrNO4S B4894978 3-bromo-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide

3-bromo-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Cat. No. B4894978
M. Wt: 324.19 g/mol
InChI Key: ZHSZKMFGLIOVFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to 3-bromo-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide, involves multi-step chemical reactions that yield compounds with potential for applications in photodynamic therapy and catalysis. For example, Pişkin, Canpolat, and Öztürk (2020) synthesized a series of zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showcasing a method that could be analogous to the synthesis of our compound of interest (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure Analysis

Understanding the molecular structure of benzenesulfonamide derivatives is crucial for their application. Rodrigues et al. (2015) provided insights into the crystal structures of similar compounds, showing how molecular interactions contribute to their stability and properties. Such analyses are fundamental to assessing the potential applications and reactivity of 3-bromo-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide (Rodrigues et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonamides can lead to a variety of products depending on the reactants and conditions. Gao et al. (2014) discussed the synthesis of a related compound through a series of reactions, highlighting the versatility and reactivity of the benzenesulfonamide group (Gao et al., 2014). These reactions are pivotal for the development of new materials and for understanding the reactivity of our specific compound.

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular architecture. The crystal structures provided by Rodrigues et al. (2015) give insight into how molecular interactions affect these properties (Rodrigues et al., 2015).

properties

IUPAC Name

3-bromo-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO4S/c1-15-6-5-12-17(13,14)8-3-4-10(16-2)9(11)7-8/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSZKMFGLIOVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide

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